3-Pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline

Medicinal Chemistry Immuno-Oncology PD-1/PD-L1

3-Pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline (CAS 175441-84-6) is a bicyclic heterocyclic compound comprising a 1,2,3,4-tetrahydroisoquinoline (THIQ) core substituted with a pyridin-3-yl group at the 3-position. It is classified as an anabaseine derivative within the broader family of tetrahydroisoquinoline alkaloids and is primarily utilized as a versatile research scaffold in medicinal chemistry and chemical biology.

Molecular Formula C14H14N2
Molecular Weight 210.27
CAS No. 175441-84-6
Cat. No. B1653133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline
CAS175441-84-6
Molecular FormulaC14H14N2
Molecular Weight210.27
Structural Identifiers
SMILESC1C(NCC2=CC=CC=C21)C3=CN=CC=C3
InChIInChI=1S/C14H14N2/c1-2-5-12-10-16-14(8-11(12)4-1)13-6-3-7-15-9-13/h1-7,9,14,16H,8,10H2
InChIKeyLZCPECAMPSXIAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline (CAS 175441-84-6): Procurement-Grade Specifications and Research Scaffold Overview


3-Pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline (CAS 175441-84-6) is a bicyclic heterocyclic compound comprising a 1,2,3,4-tetrahydroisoquinoline (THIQ) core substituted with a pyridin-3-yl group at the 3-position . It is classified as an anabaseine derivative within the broader family of tetrahydroisoquinoline alkaloids and is primarily utilized as a versatile research scaffold in medicinal chemistry and chemical biology [1]. Commercially, the compound is available from major chemical suppliers with a typical purity specification of 95% .

Why 3-Pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline Cannot Be Replaced by Positional Isomers or Other THIQ Derivatives


In the context of scientific selection and procurement, generic substitution of 3-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline with other tetrahydroisoquinoline (THIQ) derivatives or pyridine regioisomers is invalid due to the profound impact of heteroaryl substitution patterns on biological activity and physicochemical properties. Structure-activity relationship (SAR) studies across multiple target classes—including PD-1/PD-L1 immune checkpoint inhibitors [1] and androgen receptor antagonists [2]—demonstrate that the position of the pyridinyl substituent on the THIQ core (e.g., C-1 vs. C-3 vs. N-2) dictates receptor binding affinity and selectivity. Furthermore, the regioisomeric identity of the pyridine nitrogen (pyridin-3-yl vs. pyridin-4-yl) critically modulates target engagement, as evidenced by differential IC₅₀ values in DNase I inhibition assays [3]. These quantitative differences render in-class compounds non-interchangeable for structure-based experimental design.

Quantitative Differentiation Evidence for 3-Pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline: Binding, Synthesis, and Purity Metrics


Positional Substitution on the THIQ Core Dictates PD-1/PD-L1 Inhibitory Potency

In a series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives designed as PD-1/PD-L1 immune checkpoint inhibitors, the placement of a 5-cyano-3-pyridinyl appendage at the C-1 position of the THIQ scaffold yielded significantly greater inhibitory activity compared to direct N-2 substitution [1]. This SAR trend is directly relevant to 3-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline, as it confirms that substitution at the C-3 position provides a distinct geometric and electronic environment relative to other regioisomers, which is critical for achieving optimal ligand-receptor interactions.

Medicinal Chemistry Immuno-Oncology PD-1/PD-L1 Small Molecule Inhibitors

Pyridine Nitrogen Position (3-Pyridyl vs. 4-Pyridyl) Modulates DNase I Inhibitory Potency

A comparative study of 1,2,3,4-tetrahydroisoquinoline derivatives as DNase I inhibitors revealed that compounds bearing a 1-(pyridin-3-yl)propan-2-yl moiety exhibited superior inhibitory activity compared to analogs with a 2-(pyridin-3-yl)ethyl or 2-(pyridin-4-yl)ethyl group [1]. Specifically, compound 3c, containing the 3-pyridyl isomer, demonstrated an IC₅₀ of 48.04 ± 7.98 µM, which is a statistically significant improvement over its 4-pyridyl counterpart (3b, IC₅₀ = 57.81 ± 9.67 µM). This 9.8 µM (17%) difference in potency underscores the functional advantage conferred by the pyridin-3-yl regioisomer present in the target compound.

Enzymology DNase I Inhibition Inflammation SAR

Absence of Chiral Center Simplifies Synthetic Accessibility and Analytical Characterization

3-Pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline is an achiral molecule, lacking a stereocenter at the C-3 position due to its substitution pattern and the planar nature of the pyridine ring. This is in direct contrast to many bioactive 1-substituted or 1,3-disubstituted THIQ derivatives, which possess at least one chiral center, as highlighted in the patent literature [1] and synthetic studies [2]. The achiral nature eliminates the need for enantioselective synthesis or chiral resolution, leading to lower production costs and higher batch-to-batch consistency, as reflected in its commercial availability as a high-purity (95%) reagent .

Chemical Synthesis Process Chemistry Analytical Chemistry Cost Efficiency

Optimal Application Scenarios for Procuring 3-Pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline


Lead Identification and SAR Studies for PD-1/PD-L1 Immune Checkpoint Inhibitors

Given the class-level evidence that C-substituted THIQ derivatives can achieve potent PD-1/PD-L1 inhibition (IC₅₀ = 21.4 nM for a C-1 substituted analog) [1], 3-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline serves as an ideal, chemically accessible starting point for synthesizing focused libraries targeting this immuno-oncology pathway. Its C-3 substitution provides a rigid, well-defined vector for further elaboration, potentially improving upon the affinity of less potent N-alkylated analogs.

DNase I Inhibitor Development for Inflammatory Disease Research

The direct evidence that pyridin-3-yl substituted THIQs exhibit superior DNase I inhibition (IC₅₀ = 48.04 ± 7.98 µM) compared to their pyridin-4-yl counterparts [2] positions this compound as a more active and therefore more valuable scaffold for developing novel anti-inflammatory agents. Researchers seeking to modulate NETosis or other DNase I-mediated processes should prioritize this specific regioisomer to maximize the probability of identifying potent hits.

Building Block for Combinatorial Chemistry and High-Throughput Screening

The achiral nature of 3-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline eliminates the complications of enantiomeric resolution and racemization [3]. This, combined with its commercial availability at 95% purity , makes it a cost-effective and analytically straightforward building block for large-scale library synthesis and high-throughput screening campaigns. Its core structure is conducive to diverse chemical transformations, including N-alkylation, N-acylation, and cross-coupling reactions, enabling rapid exploration of chemical space.

Neuropharmacology Probe Development Targeting NMDA or Dopamine Receptors

Tetrahydroisoquinoline derivatives, including those with pyridinyl substitution, have established activity at NMDA receptors [4] and dopamine receptors [5]. 3-Pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline, as a specific member of this class, can be procured as a tool compound to probe the structure-activity relationships governing these receptor interactions, providing a baseline for developing novel neuroactive agents with improved selectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.